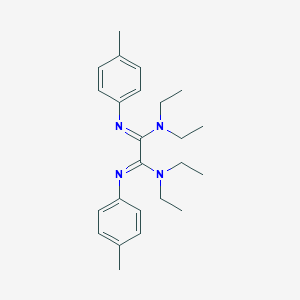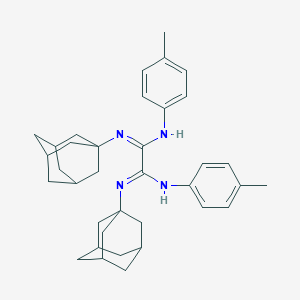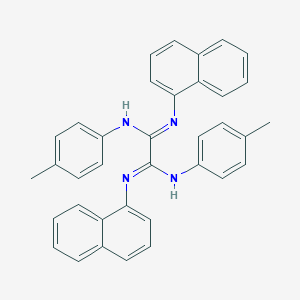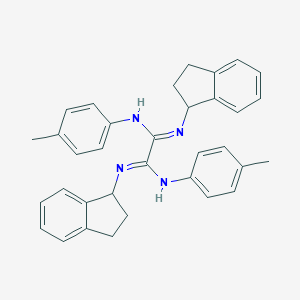![molecular formula C30H25ClN4O3S B307192 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307192.png)
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is a chemical compound that belongs to the class of imidazolidine-2-thione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess potent anti-inflammatory and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer development and progression. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. One direction is to explore its potential as a novel anti-cancer agent and to investigate its mechanism of action in more detail. Another direction is to study its potential applications in other fields, such as material science and catalysis. Additionally, further research is needed to improve the solubility of this compound in water, which could broaden its potential applications in lab experiments.
Conclusion
In conclusion, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is a promising compound with significant potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its potent anti-cancer, anti-inflammatory, and anti-microbial properties make it an ideal candidate for scientific research. Further research is needed to explore its potential applications and to improve its solubility in water.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione can be achieved through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-chloroaniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2(3H)-thione. The final compound is obtained by reacting the intermediate with p-anisidine in the presence of an acid catalyst.
Propiedades
Nombre del producto |
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
|---|---|
Fórmula molecular |
C30H25ClN4O3S |
Peso molecular |
557.1 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C30H25ClN4O3S/c1-36-25-14-6-21(7-15-25)32-28-29(33-22-8-16-26(37-2)17-9-22)35(24-12-18-27(38-3)19-13-24)30(39)34(28)23-10-4-20(31)5-11-23/h4-19H,1-3H3 |
Clave InChI |
OGOQETUPGHWMPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
SMILES canónico |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-bis[2-(4-morpholinyl)ethyl]ethanediimidamide](/img/structure/B307113.png)



![1-N,2-N-bis(4-methylphenyl)-1-N',2-N'-bis[(1R)-1-phenylethyl]ethanediimidamide](/img/structure/B307118.png)





![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)
